molecular formula C8H9N3 B1405476 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1446791-69-0

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1405476
M. Wt: 147.18 g/mol
InChI Key: KWZMJNRMOMFWHW-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods often involve chemical modifications of compound structures to increase inhibitory activity .


Molecular Structure Analysis

The InChI code for “1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is 1S/C8H9N3/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,9H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Oncology
  • Summary of Application : 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as a potential strategy for cancer therapy .
  • Methods of Application : The specific derivative compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Results or Outcomes : Compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This research is developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Application as Immunomodulators

  • Scientific Field : Immunology
  • Summary of Application : 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives are being developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
  • Methods of Application : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity . Compound 14c was identified as a potent, moderately selective JAK3 inhibitor .
  • Results or Outcomes : The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown . Docking calculations and WaterMap analysis of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were conducted to confirm the substituent effects on JAK3 inhibitory activity .

Future Directions

Research is ongoing into the development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine”, for their potential as FGFR inhibitors . These compounds represent an attractive strategy for cancer therapy .

properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMJNRMOMFWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Synthesis routes and methods

Procedure details

2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione (220 mg, 0.793 mmol) was dissolved in ethanol (4 mL), then hydrazine (0.5 mL, 15.9 mmol) was added. After 16 h, the mixture was concentrated in vacuo and partitioned between ethyl acetate and water. The aqueous layer was extracted twice more with ethyl acetate, then the combined organic extracts were washed with brine, dried (sodium sulfate), filtered, and concentrated in vacuo. Purification by chromatography (silica, 10 to 50% ethyl acetate in hexanes) gave 1-methyl-1H-pyrrolo[2,3-b]pyridin-6-ylamine (115 mg, 98%) as an off-white solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 7.67 (d, J=8.3 Hz, 1H) 6.87 (d, J=3.4 Hz, 1H) 6.35 (d, J=8.3 Hz, 1H) 6.30 (d, J=3.4 Hz, 1H) 4.38 (br. s., 2H) 3.76 (s, 3H); LCMS (EI/CI) m/z: 148 [M+H].
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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